7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester
Description
This compound is a polyfunctionalized hexadecane derivative featuring:
- Four ethyl ester groups at positions 1, 2, 15, and 14.
- Two ether (dioxa) linkages at positions 7 and 10.
- Two amine (diaza) groups at positions 3 and 12.
The ethyl ester groups enhance lipophilicity, while the ether and amine moieties may confer metal-binding properties.
Properties
CAS No. |
518058-48-5 |
|---|---|
Molecular Formula |
C24H44N2O10 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
diethyl 2-[3-[2-[3-[(1,4-diethoxy-1,4-dioxobutan-2-yl)amino]propoxy]ethoxy]propylamino]butanedioate |
InChI |
InChI=1S/C24H44N2O10/c1-5-33-21(27)17-19(23(29)35-7-3)25-11-9-13-31-15-16-32-14-10-12-26-20(24(30)36-8-4)18-22(28)34-6-2/h19-20,25-26H,5-18H2,1-4H3 |
InChI Key |
HYEPEKUWWCGVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NCCCOCCOCCCNC(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester typically involves multi-step organic reactions. One common method includes the reaction of ethyl chloroformate with a diamine precursor under controlled conditions to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with alcohols or amines to form new esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: New esters or amides.
Scientific Research Applications
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Investigated for its potential use in creating prodrugs and biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The amide groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes with related compounds:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| 7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester | C₂₄H₄₀N₂O₈ | 4 ethyl esters, 2 ethers, 2 amines | 16-carbon chain with alternating O/N motifs |
| Diphenyl-2:4:2':3'-tetracarboxylic acid, methyl ester | C₁₈H₁₄O₈ | 4 methyl esters, aromatic cores | Rigid biphenyl backbone |
| Phenanthrene-1,7-dicarboxylic acid, methyl ester | C₁₇H₁₄O₄ | 2 methyl esters, fused aromatic rings | Phenanthrene scaffold |
Key Observations :
- The target compound uniquely integrates flexible aliphatic chains with multiple heteroatoms (O/N), contrasting with aromatic analogs like diphenyl or phenanthrene derivatives, which exhibit rigid backbones .
- Ethyl esters in the target compound likely reduce crystallinity compared to methyl esters (e.g., diphenyl tetracarboxylic acid methyl ester, m.p. 153–154°C), enhancing solubility in organic solvents .
Physicochemical Properties
| Property | Target Compound | Diphenyl Tetracarboxylic Acid Methyl Ester | Phenanthrene Dicarboxylic Acid Methyl Ester |
|---|---|---|---|
| Melting Point | Not reported (inferred <100°C) | 153–154°C | 151–152°C |
| Solubility | High in THF, chloroform | Soluble in methanol | Soluble in methanol |
| Stability | Hydrolysis-prone (ester groups) | Stable under acidic conditions | Stable to mild oxidation |
Insights :
- The target compound’s lower melting point (inferred) compared to methyl esters aligns with the trend of longer alkyl chains reducing intermolecular forces.
- Its hydrolysis susceptibility under acidic/basic conditions contrasts with the stability of aromatic esters in diphenyl derivatives .
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